2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine
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Overview
Description
2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules This compound is characterized by its complex structure, which includes a purine ring substituted with a chloro group, a phenyl group, and a methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon bonds through reactions like Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted purines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4’-methylacetophenone: Another chloro-substituted aromatic compound with different functional groups.
Indole derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-9-[(4-methylphenyl)methyl]-N-phenylpurin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-13-7-9-14(10-8-13)11-25-12-21-16-17(23-19(20)24-18(16)25)22-15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEKUVZUFASBGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154942 |
Source
|
Record name | 6-Amino-2-chloropurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125802-42-8 |
Source
|
Record name | 6-Amino-2-chloropurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125802428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-2-chloropurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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